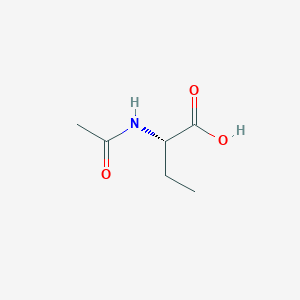
(2S)-2-acetamidobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-acetamidobutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to the second carbon of a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-acetamidobutanoic acid typically involves the acylation of (S)-2-aminobutanoic acid. One common method is the reaction of (S)-2-aminobutanoic acid with acetic anhydride under controlled conditions to yield this compound. The reaction is usually carried out in an inert solvent such as dichloromethane at a temperature range of 0-5°C to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as enzymatic synthesis or fermentation. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness. Enzymatic synthesis involves the use of specific enzymes that catalyze the acylation reaction, while fermentation utilizes genetically modified microorganisms to produce the compound.
化学反応の分析
Types of Reactions
(2S)-2-acetamidobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(2S)-2-acetamidobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of various chemical products and as an intermediate in organic synthesis.
作用機序
The mechanism of action of (2S)-2-acetamidobutanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-2-aminobutanoic acid: The precursor to (2S)-2-acetamidobutanoic acid, differing by the presence of an amino group instead of an acetamido group.
(2S)-2-acetamidopropanoic acid: Similar structure but with a shorter carbon chain.
(2S)-2-acetamido-3-methylbutanoic acid: Similar structure with an additional methyl group on the carbon chain.
Uniqueness
This compound is unique due to its specific acetamido substitution, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications where specific functional group interactions are required.
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
(2S)-2-acetamidobutanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1 |
InChIキー |
WZVZUKROCHDMDT-YFKPBYRVSA-N |
異性体SMILES |
CC[C@@H](C(=O)O)NC(=O)C |
正規SMILES |
CCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,5S)-4-(Prop-2-en-1-yl)-5-[2-(trimethylsilyl)ethyl]cyclohex-2-en-1-one](/img/structure/B11944947.png)
![1H-Imidazo[4,5-c]pyridine, 2-(3,4-dimethoxyphenyl)-](/img/structure/B11944963.png)

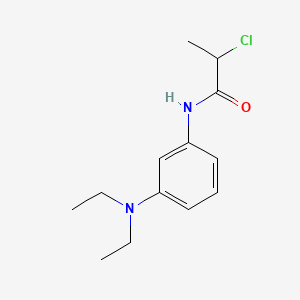
![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)
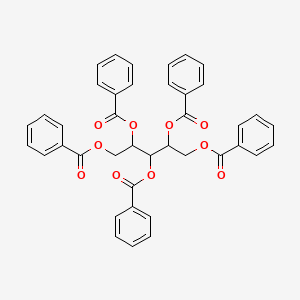
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
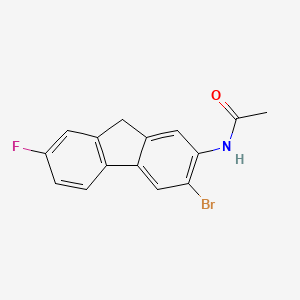
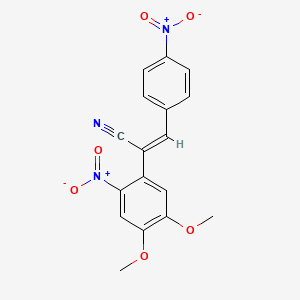
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
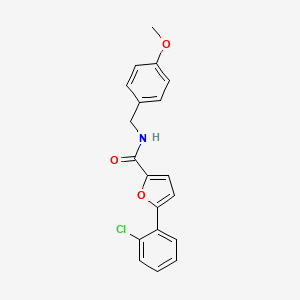
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)

